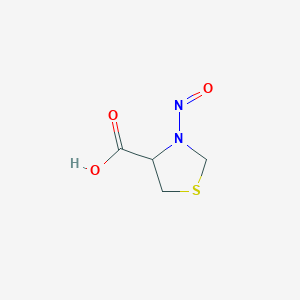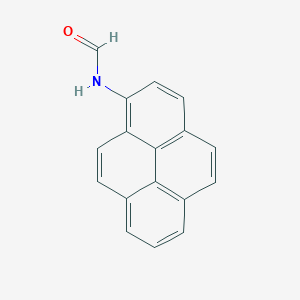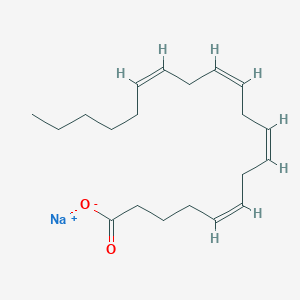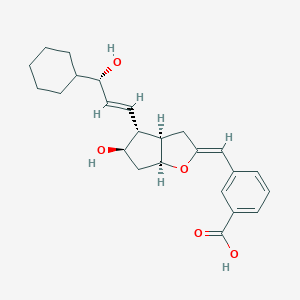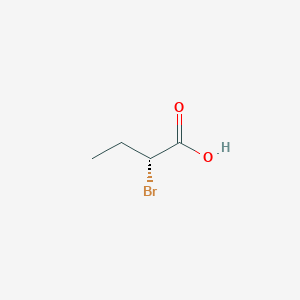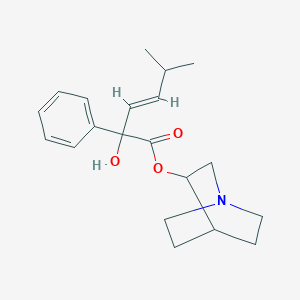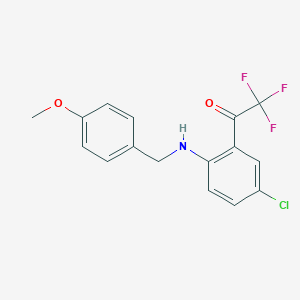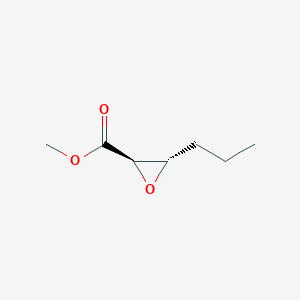
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a chiral epoxide with a molecular weight of 156.17 g/mol.
Scientific Research Applications
MPOC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, MPOC is used as a chiral building block for the synthesis of various chiral molecules. In medicinal chemistry, MPOC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, MPOC is used as a monomer for the synthesis of various polymers.
Mechanism Of Action
The mechanism of action of MPOC is not well understood. However, studies have shown that MPOC reacts with various nucleophiles, including amines, thiols, and alcohols, to form stable adducts. These adducts are believed to be responsible for the various biological activities exhibited by MPOC.
Biochemical And Physiological Effects
MPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPOC inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPOC has also been shown to exhibit anti-inflammatory and anti-viral activities. In vivo studies have shown that MPOC exhibits low toxicity and is well tolerated by animals.
Advantages And Limitations For Lab Experiments
MPOC has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, MPOC is relatively expensive and requires specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for MPOC research. One potential future direction is the development of MPOC-based drugs for the treatment of various diseases, including cancer and viral infections. Another potential future direction is the synthesis of novel polymers using MPOC as a monomer. Additionally, further studies are needed to elucidate the mechanism of action of MPOC and its potential applications in various fields.
Conclusion
In conclusion, MPOC is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC can be synthesized using various methods, and it has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. MPOC exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral activities. Although MPOC has several advantages for lab experiments, it is relatively expensive and requires specialized equipment for its synthesis and purification. There are several future directions for MPOC research, including the development of MPOC-based drugs and the synthesis of novel polymers using MPOC as a monomer.
Synthesis Methods
MPOC can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, the Jacobsen-Katsuki epoxidation method, and the Shi epoxidation method. The Sharpless asymmetric epoxidation method is the most commonly used method for synthesizing MPOC. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as catalysts.
properties
CAS RN |
100992-81-2 |
|---|---|
Product Name |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
Canonical SMILES |
CCCC1C(O1)C(=O)OC |
synonyms |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




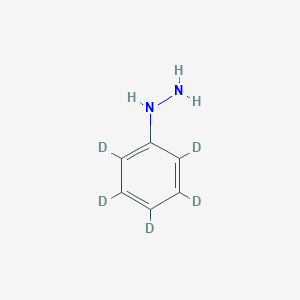

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
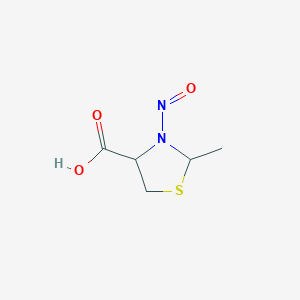
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
